molecular formula C18H28N2O B14051892 N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine

N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine

Cat. No.: B14051892
M. Wt: 288.4 g/mol
InChI Key: OUWQGAUCPPZFFD-XPCCGILXSA-N
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Description

N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen. The presence of the methoxyphenyl group and the chiral center at the 1-position of the ethyl chain adds to the compound’s complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the methoxyphenyl group. One common approach is as follows:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the use of a methoxy-substituted benzyl halide and a strong nucleophile, such as sodium methoxide, under reflux conditions.

Industrial Production Methods

Industrial production of N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, benzyl halides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activities.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate neurotransmitter receptors and its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine can be compared with other similar compounds, such as:

    N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine analogs: These compounds have similar structures but may differ in the substitution pattern on the phenyl ring or the spirocyclic core.

    Spirocyclic amines: These compounds share the spirocyclic core structure but may have different substituents on the nitrogen atom or the spirocyclic ring.

    Methoxyphenyl derivatives: These compounds have the methoxyphenyl group but may lack the spirocyclic core or have different substituents on the phenyl ring.

The uniqueness of N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine lies in its combination of the spirocyclic core and the methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

N-[(1R)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C18H28N2O/c1-14(15-5-7-16(21-2)8-6-15)20-17-4-3-9-18(17)10-12-19-13-11-18/h5-8,14,17,19-20H,3-4,9-13H2,1-2H3/t14-,17?/m1/s1

InChI Key

OUWQGAUCPPZFFD-XPCCGILXSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)NC2CCCC23CCNCC3

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2CCCC23CCNCC3

Origin of Product

United States

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